molecular formula C16H19N3O4S2 B2918044 N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034484-64-3

N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2918044
CAS No.: 2034484-64-3
M. Wt: 381.47
InChI Key: XODIQRUNSNOCRQ-UHFFFAOYSA-N
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Description

N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide: is a synthetic organic compound that features a complex structure incorporating a dihydrobenzofuran moiety, a thiazole ring, and a sulfamoyl group

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin system . It acts as a selective serotonin releaser , with weaker actions as a releaser of other monoamines .

Mode of Action

The compound interacts with the serotonin system by releasing serotonin . This release of serotonin can lead to an increase in serotonin levels in the synaptic cleft, which can result in increased serotonin signaling .

Biochemical Pathways

The increased serotonin signaling can affect various biochemical pathways. For instance, it can lead to the activation of the 5-HT2 receptor family . This can result in various downstream effects, such as changes in mood, perception, and cognition .

Pharmacokinetics

Based on its structural similarity to other compounds such as 5-apdb and mdma , it can be hypothesized that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action can vary depending on the specific context. Due to its action on the serotonin system, it can potentially lead toentactogenic effects . These effects can include feelings of empathy, love, and emotional closeness to others .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors such as the specific physiological environment in which the compound is acting, the presence of other substances, and individual-specific factors such as genetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide typically involves multiple steps:

  • Formation of the Dihydrobenzofuran Moiety: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dihydrobenzofuran, functionalization at the 5-position can be carried out using electrophilic aromatic substitution reactions.

  • Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced via sulfonation reactions, where a suitable amine reacts with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.

  • Thiazole Ring Formation: : The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

  • Final Coupling: : The final step involves coupling the thiazole derivative with the dihydrobenzofuran moiety through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups onto the thiazole ring.

Major Products

    Oxidation: Quinone derivatives of the dihydrobenzofuran moiety.

    Reduction: Amine derivatives from the reduction of the sulfamoyl group.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors in the body.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide: can be compared to other sulfonamide-containing compounds and thiazole derivatives.

    Sulfanilamide: A simpler sulfonamide used as an antibiotic.

    Thiazole-based drugs: Such as thiamine (vitamin B1) and certain antifungal agents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a broader range of biological targets compared to simpler sulfonamides or thiazole derivatives. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[5-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-10(7-12-3-4-14-13(8-12)5-6-23-14)19-25(21,22)15-9-17-16(24-15)18-11(2)20/h3-4,8-10,19H,5-7H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODIQRUNSNOCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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